molecular formula C18H14N2O B8650253 1-(2,4-Diphenylpyrimidin-5-YL)ethanone CAS No. 59068-34-7

1-(2,4-Diphenylpyrimidin-5-YL)ethanone

Cat. No.: B8650253
CAS No.: 59068-34-7
M. Wt: 274.3 g/mol
InChI Key: YYGYSAUBBPTGRK-UHFFFAOYSA-N
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Description

1-(2,4-Diphenylpyrimidin-5-yl)ethanone is a pyrimidine derivative featuring two phenyl groups at positions 2 and 4 of the pyrimidine ring and an acetyl (ethanone) group at position 5. Although direct synthesis data for this specific compound are absent in the provided evidence, analogous compounds are synthesized via multicomponent Biginelli reactions or Suzuki couplings, suggesting plausible routes for its preparation .

Properties

CAS No.

59068-34-7

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

1-(2,4-diphenylpyrimidin-5-yl)ethanone

InChI

InChI=1S/C18H14N2O/c1-13(21)16-12-19-18(15-10-6-3-7-11-15)20-17(16)14-8-4-2-5-9-14/h2-12H,1H3

InChI Key

YYGYSAUBBPTGRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among ethanone-containing pyrimidine derivatives lie in the substituents on the pyrimidine core. Below is a comparative analysis of analogous compounds:

Compound Name Substituents (Pyrimidine Ring) Synthesis Method Melting Point (°C) Notable Properties
1-(2,4-Diphenylpyrimidin-5-yl)ethanone (Target) 2-Ph, 4-Ph, 5-COCH3 Hypothetical: Biginelli-like N/A High lipophilicity; potential for strong π-π interactions
1-[4-(4-Methoxyphenyl)-6-methyl-2-sulfanyl-1,6-dihydropyrimidin-5-yl]ethanone 4-(4-MeO-Ph), 6-Me, 2-SH, 5-COCH3 Biginelli condensation N/A Methoxy improves solubility; thiol enhances redox activity
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-...]ethanone 4-(4-F-Ph), 6-Me, 2=S, 5-COCH3 Modified Biginelli reaction N/A Fluorine increases electronegativity and metabolic stability
1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-...}ethanone 4-(NMe2-Ph), 6-Me, 2=S, 5-COCH3 Biginelli condensation N/A Dimethylamino group boosts solubility and H-bonding capacity
Bis-heterocyclic derivatives (e.g., bis-pyrimidines) Multiple heterocycles fused to pyrimidine-ethanone DMF-DMA-mediated cyclization N/A Enhanced rigidity and bioactivity due to extended conjugation
Bromo-substituted ethanones (e.g., Compound 5 in ) Brominated aryl groups, 5-COCH3 Suzuki coupling N/A Bromine facilitates further cross-coupling reactions

Physicochemical Properties

  • Solubility : Compounds with electron-donating groups (e.g., -OMe, -NMe2) exhibit higher aqueous solubility than halogenated or fully aromatic derivatives .
  • Thermal Stability: Melting points vary with substituent bulk and symmetry. For example, a compound with a hydroxylphenyl group () melts at 176–177°C, while amino-substituted derivatives () show lower melting points (137–142°C) due to reduced crystallinity .

Reactivity and Functionalization

  • Ethanone Group: The acetyl moiety serves as a site for nucleophilic additions (e.g., hydrazine in to form hydrazones) or condensations to generate fused heterocycles .
  • Thione vs. Thiol : Sulfur-containing derivatives (e.g., 2=S in vs. 2-SH in ) exhibit distinct reactivity; thiones are more electrophilic, enabling selective alkylation or oxidation .

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